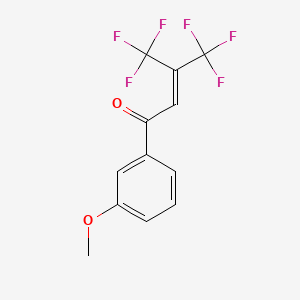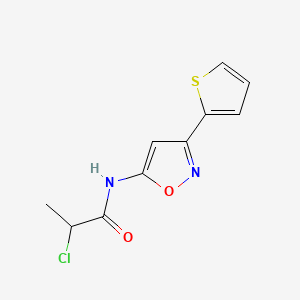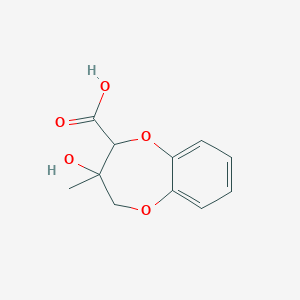
3-Hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxepines. This compound features a unique structure with a benzodioxepine ring system, which is a fused bicyclic ring containing both oxygen and carbon atoms. The presence of hydroxyl and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable dihydroxybenzene derivative with a dihaloalkane in the presence of a base can lead to the formation of the benzodioxepine ring. Subsequent oxidation and carboxylation steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzodioxepine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine: Lacks the hydroxyl and carboxylic acid groups, making it less reactive.
3-Hydroxy-3-methyl-2H-1,5-benzodioxepine: Similar structure but lacks the carboxylic acid group.
3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
3-Hydroxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
33631-88-8 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-2,4-dihydro-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C11H12O5/c1-11(14)6-15-7-4-2-3-5-8(7)16-9(11)10(12)13/h2-5,9,14H,6H2,1H3,(H,12,13) |
InChI Key |
ZLKOMBOOFSHJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC=C2OC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


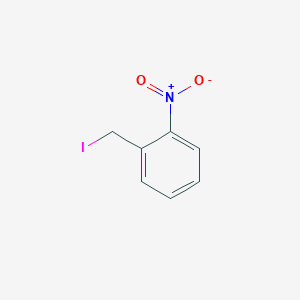

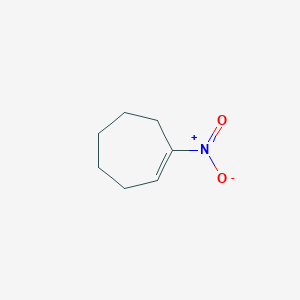
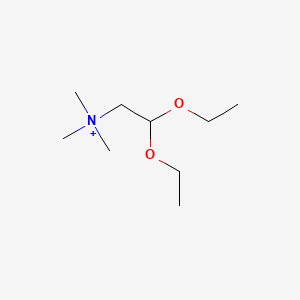

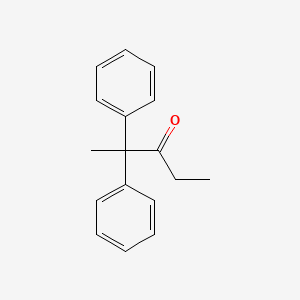
![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
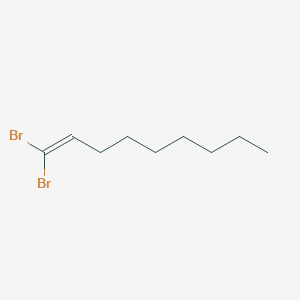
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
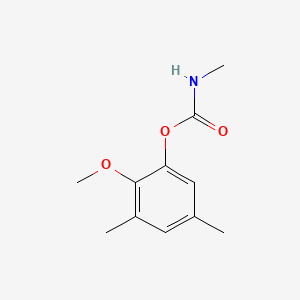
![4-[(E)-Phenyldiazenyl]benzamide](/img/structure/B14680892.png)
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
